chemical structure and properties of 4-Fluorocinnamyl bromide
chemical structure and properties of 4-Fluorocinnamyl bromide
An In-depth Technical Guide to 4-Fluorocinnamyl Bromide: Structure, Properties, and Synthetic Utility
Introduction
4-Fluorocinnamyl bromide is a substituted allylic halide of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure combines a reactive allylic bromide moiety with a 4-fluorophenyl group, making it a valuable building block for introducing the 4-fluorocinnamyl functional group into a diverse range of molecular scaffolds. The presence of the fluorine atom can profoundly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as enhancing metabolic stability, improving membrane permeability, and modulating receptor binding affinity. This guide provides a comprehensive technical overview of 4-Fluorocinnamyl bromide, detailing its chemical and physical properties, established synthetic routes, characteristic reactivity, and critical safety protocols for its handling.
Core Chemical and Physical Properties
The integration of a fluorine atom onto the cinnamyl framework imparts unique properties. The high electronegativity of fluorine can alter the electronic distribution within the molecule, affecting its reactivity and spectroscopic characteristics. While specific experimental data for 4-Fluorocinnamyl bromide is not extensively published, its properties can be reliably extrapolated from its parent compound, cinnamyl bromide, and similar fluorinated analogues.
Table 1: Physicochemical Properties of Cinnamyl Bromide (for reference)
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 26-32 °C | [3][4] |
| Boiling Point | 103 °C at 22 mmHg | [3][4] |
| Density | 1.332 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | ~1.621 | [3][4] |
| Solubility | Soluble in organic solvents like ether, chloroform, and methanol; Insoluble in water.[1][4] | |
| CAS Number | 4392-24-9 | [1][3][5] |
Note: The properties of 4-Fluorocinnamyl bromide are expected to be similar, with potential slight increases in molecular weight, density, and boiling point due to the fluorine atom.
Synthesis and Mechanistic Considerations
The primary route for synthesizing allylic bromides like 4-Fluorocinnamyl bromide is from the corresponding allylic alcohol. The Appel reaction, utilizing a combination of a phosphine and a tetrahalomethane, or reaction with phosphorus tribromide, are standard, effective methods. The following protocol describes a robust method adapted from the synthesis of cinnamyl bromide using triphenylphosphine and bromine, which forms the reactive dibromotriphenylphosphorane intermediate in situ.
Experimental Protocol: Synthesis from 4-Fluorocinnamyl Alcohol
This protocol is based on a well-established procedure for the conversion of allylic alcohols to allylic bromides.[6] The causality for this choice rests on the reaction's high efficiency and stereospecificity.
Materials:
-
4-Fluorocinnamyl alcohol
-
Triphenylphosphine
-
Bromine
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen), charge anhydrous acetonitrile and triphenylphosphine (1.05 equivalents).
-
Cool the flask in an ice-water bath. Add bromine (1.0 equivalent) dropwise via the dropping funnel with vigorous stirring. The formation of the triphenylphosphine dibromide adduct will result in a precipitate.[6]
-
Once the bromine addition is complete, remove the ice bath.
-
Add a solution of 4-Fluorocinnamyl alcohol (1.0 equivalent) in acetonitrile portion-wise. This addition is typically exothermic.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-Fluorocinnamyl bromide.
Chemical Reactivity and Applications
As an allylic halide, 4-Fluorocinnamyl bromide is an excellent electrophile. The C-Br bond is polarized, and the carbon atom is susceptible to nucleophilic attack. Its reactivity is characteristic of S_N2 reactions, where a nucleophile displaces the bromide ion. This reactivity makes it a key intermediate in the synthesis of pharmaceuticals and other functional organic molecules.
Nucleophilic Substitution (S_N2 Reaction)
The primary mode of reactivity is nucleophilic substitution. A wide variety of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) can be used to displace the bromide, forming new carbon-heteroatom or carbon-carbon bonds.
Generalized Protocol for S_N2 Reaction:
-
Dissolve the nucleophile (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).
-
If the nucleophile is neutral (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required (1.5 equivalents).
-
Add 4-Fluorocinnamyl bromide (1.0-1.2 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the product as needed.
This reactivity is exploited in drug development. For instance, cinnamyl bromide is used in the synthesis of naftifine, an antifungal agent.[1] By analogy, 4-Fluorocinnamyl bromide serves as a precursor for introducing the 4-fluorocinnamyl moiety to create novel drug candidates with potentially improved pharmacological profiles.
Analytical Characterization
The structural confirmation of 4-Fluorocinnamyl bromide relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (doublets and multiplets in the 6-7.5 ppm range), the aromatic protons (multiplets in the 7-7.5 ppm range, showing coupling to fluorine), and the methylene (-CH₂Br) protons (a doublet around 4.0-4.5 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons (with C-F coupling), the vinyl carbons, and the aliphatic carbon of the -CH₂Br group (typically 30-40 ppm).
-
IR Spectroscopy: Key vibrational bands would include C-H stretching (aromatic and vinylic, ~3000-3100 cm⁻¹), C=C stretching (aromatic and vinylic, ~1500-1650 cm⁻¹), a strong C-F stretch (~1200-1250 cm⁻¹), and the C-Br stretch in the fingerprint region (~500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peak (M⁺) and the (M+2)⁺ peak being of nearly equal intensity.
Safety, Handling, and Storage
4-Fluorocinnamyl bromide, like its analogues cinnamyl bromide and 4-fluorobenzyl bromide, must be handled with extreme care due to its hazardous properties.
-
Hazards: It is expected to be a lachrymator (causes tearing) and corrosive.[2][7] It can cause severe burns to the skin, eyes, and respiratory tract.[7][8] It is also moisture-sensitive and may react violently with water.[9][10]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases, oxidizing agents, acids, and alcohols.[9][12] The compound is light and moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[5][9]
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for hazardous waste disposal.[7] Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluorocinnamyl bromide is a potent and versatile electrophilic building block for organic synthesis. Its predictable S_N2 reactivity, combined with the beneficial properties imparted by the fluorine substituent, makes it a valuable reagent for professionals in drug discovery and materials science. A thorough understanding of its properties, synthetic methods, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.
References
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LookChem. (2025, May 20). Cinnamyl bromide - 4392-24-9. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cinnamyl bromide. Retrieved from [Link]
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ChemBK. (2024, April 9). Cinnamyl bromide. Retrieved from [Link]
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ECHA. (n.d.). Identity - 4-Fluorophenylmagnesium bromide. Retrieved from [Link]
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Alfa Aesar. (2009, September 22). Cinnamyl bromide, predominantly trans - SAFETY DATA SHEET. Retrieved from [Link]
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Patsnap. (2019, June 21). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of p-Bromofluorobenzene (CAS 460-00-4). Retrieved from [Link]
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